Cas no 178239-20-8 (3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole)

3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole is a versatile heterocyclic compound featuring a reactive chloromethyl group, making it a valuable intermediate in organic synthesis. Its triazole core provides stability and structural diversity, while the phenyl and methyl substituents enhance its applicability in pharmaceutical and agrochemical research. The chloromethyl moiety allows for further functionalization, enabling the synthesis of more complex derivatives. This compound is particularly useful in the development of biologically active molecules, including potential antimicrobial and antifungal agents. Its well-defined reactivity and compatibility with various reaction conditions make it a reliable choice for researchers in medicinal chemistry and material science.
3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole structure
178239-20-8 structure
Product Name:3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole
CAS No:178239-20-8
MF:C10H10ClN3
MW:207.659500598907
MDL:MFCD24464070
CID:3816974
PubChem ID:23361369
Update Time:2025-05-26

3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 3-(chloromethyl)-1-methyl-5-phenyl-
    • 3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole
    • EN300-8756008
    • SCHEMBL6969973
    • SLIGEWCYQBLSRQ-UHFFFAOYSA-N
    • 3-chloromethyl-1-methyl-5-phenyl-1,2,4-triazole
    • 178239-20-8
    • MDL: MFCD24464070
    • Inchi: 1S/C10H10ClN3/c1-14-10(12-9(7-11)13-14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI Key: SLIGEWCYQBLSRQ-UHFFFAOYSA-N
    • SMILES: ClCC1=NN(C)C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 207.0563250Da
  • Monoisotopic Mass: 207.0563250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 30.7Ų

3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole Pricemore >>

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Additional information on 3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole

Introduction to 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole (CAS No. 178239-20-8)

3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole (CAS No. 178239-20-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazole core and functional groups, which contribute to its potential applications in various therapeutic areas. The chloromethyl and methyl substituents, along with the phenyl group, provide a robust platform for further chemical modifications and biological evaluations.

The triazole ring system is a well-known motif in medicinal chemistry due to its favorable properties such as high metabolic stability, good pharmacokinetic profiles, and the ability to form hydrogen bonds with biological targets. The presence of the chloromethyl group in 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole adds reactivity and versatility, making it an attractive building block for the synthesis of more complex molecules. This reactivity can be harnessed to introduce additional functional groups or linkers, thereby expanding the scope of its applications.

In recent years, there has been a growing interest in the development of novel antifungal agents due to the increasing prevalence of drug-resistant fungal infections. 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole has shown promising antifungal activity against various fungal pathogens. Studies have demonstrated that this compound can effectively inhibit the growth of Candida species and Aspergillus species, which are common causes of opportunistic infections in immunocompromised patients. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism.

Beyond its antifungal properties, 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole has also been explored for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a promising candidate for further development as a targeted therapy.

The synthetic accessibility of 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. These synthetic routes are scalable and can be adapted for large-scale production if needed. Additionally, the ability to introduce various substituents at different positions on the triazole ring provides researchers with a wide range of structural variations to explore.

In the context of drug discovery and development, the physicochemical properties of a compound play a crucial role in determining its suitability as a therapeutic agent. 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole exhibits favorable solubility and stability characteristics, which are essential for ensuring adequate bioavailability and therapeutic efficacy. Moreover, its low molecular weight and simple structure make it an ideal candidate for oral administration.

To further enhance its therapeutic potential, researchers have investigated the use of prodrug strategies involving 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole. Prodrugs are inactive derivatives that are converted into their active forms through metabolic processes within the body. By designing prodrugs based on this compound, it is possible to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This approach can also help reduce side effects and improve patient compliance.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs before they can be approved for use in patients. While specific clinical data on 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole may not yet be available due to its relatively recent discovery and development stage, preclinical studies have provided valuable insights into its potential therapeutic applications. These studies have demonstrated promising results in terms of efficacy and safety profiles.

In conclusion, 3-(Chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole (CAS No. 178239-20-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development as an antifungal or anticancer agent. Ongoing research efforts are likely to uncover additional therapeutic uses and optimize its clinical potential.

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